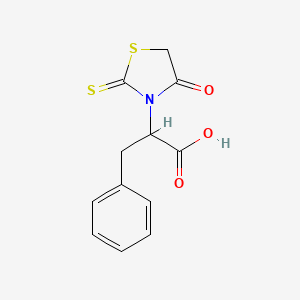

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid

Description

Chemical Identity and Nomenclature

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid belongs to the thiazolidinone family, a class of sulfur- and nitrogen-containing heterocycles. Its IUPAC name systematically describes the core structure: a thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) fused to a phenylpropanoic acid moiety. The molecular formula is C₁₂H₁₁NO₄S₂ , with a molecular weight of 297.35 g/mol . Key functional groups include:

- A thiazolidinone ring with ketone (C=O) and thioketone (C=S) groups at positions 4 and 2, respectively.

- A propanoic acid chain substituted with a phenyl group at position 3.

The SMILES notation O=C(O)C(N1C(SCC1=O)=S)CC2=CC=C(O)C=C2 further clarifies the connectivity, highlighting the thiazolidinone’s 3-position linkage to the propanoic acid backbone. X-ray crystallography of analogous compounds, such as 3-(4-hydroxyphenyl) derivatives, reveals planar configurations in the thiazolidinone ring, which facilitate π-π stacking interactions with aromatic biological targets .

Structurally related compounds, such as 2-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid, demonstrate how substitutions at the 5-position of the thiazolidinone ring modulate electronic properties and bioactivity . For instance, introducing electron-withdrawing groups (e.g., chlorine atoms) enhances electrophilicity, improving binding affinity to enzyme active sites .

Historical Context of Thiazolidinone Derivative Discovery

Thiazolidinones trace their origins to the late 19th century, with Marceli Nencki’s 1877 synthesis of rhodanine (2-thioxo-thiazolidin-4-one) via the reaction of ammonium thiocyanate and chloroacetic acid . This discovery laid the groundwork for exploring thiazolidinone derivatives, though their pharmacological potential remained unrealized until the mid-20th century. The 1980s marked a turning point with the development of epalrestat, a rhodanine derivative approved for diabetic neuropathy, which validated thiazolidinones as viable drug candidates .

The specific compound 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid emerged more recently as part of efforts to optimize thiazolidinone pharmacokinetics. Early 21st-century studies focused on hybrid molecules combining thiazolidinone cores with arylpropanoic acids, aiming to synergize anti-inflammatory and anticancer activities . For example, Qi et al. (2018) synthesized analogs with 3-phenylpropanoic acid side chains, observing enhanced tyrosine kinase inhibition compared to simpler thiazolidinones . These hybrids leverage the carboxylic acid group for solubility and the aromatic ring for target binding, addressing historical limitations of thiazolidinone-based therapeutics.

Significance in Heterocyclic Chemistry Research

Thiazolidinones occupy a pivotal niche in heterocyclic chemistry due to their synthetic versatility and broad bioactivity. The 4-thioxo group in 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid enhances redox activity, enabling participation in nucleophilic substitution and Michael addition reactions . This reactivity underpins its utility as a building block for:

- Anticancer agents : Hybrids incorporating cinnamaldehyde moieties (e.g., 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene] derivatives) exhibit sub-micromolar IC₅₀ values against breast and colon cancer cell lines .

- Antimicrobial scaffolds : Structural analogs with 4-hydroxyphenyl groups show potent activity against Gram-positive bacteria, attributed to membrane disruption .

- Enzyme inhibitors : The thioketone group chelates metal ions in enzyme active sites, making it effective against metalloproteases and kinases .

Recent advances in green synthesis, such as solvent-free cyclocondensation using Bi(SCH₂COOH)₃ catalysts, have improved yields of thiazolidinone derivatives to >80%, revitalizing interest in large-scale applications . Density functional theory (DFT) studies further correlate the compound’s dipole moment (≈5.2 Debye) with enhanced cellular permeability, addressing historical challenges in bioavailability .

Properties

Molecular Formula |

C12H11NO3S2 |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid |

InChI |

InChI=1S/C12H11NO3S2/c14-10-7-18-12(17)13(10)9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) |

InChI Key |

UYEXYXVZQPTYSV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C(CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Thiazolidinone Ring Formation via Benzaldehyde-Mediated Cyclization

A widely cited method involves the condensation of 3-phenylpropanoic acid with carbon disulfide (CS₂) and benzaldehyde in the presence of sodium sulfide (Na₂S) as a sulfur donor. The reaction proceeds via nucleophilic attack of the thiol group on the aldehyde, followed by cyclization to form the thiazolidinone core. Key steps include:

-

Refluxing a mixture of aminoethyl sulfate , benzaldehyde , and Na₂S in ethanol for 6–8 hours.

-

Acidic hydrolysis (HCl or H₂SO₄) to liberate the target compound from intermediates.

This method achieves yields of 68–72% but requires careful handling of hydrogen sulfide (H₂S) byproducts.

Mercaptoacetic Acid-Based Cyclocondensation

Alternative routes employ mercaptoacetic acid to introduce the thioxo group. In a 2022 study, 3-phenylpropanoic acid hydrazide was reacted with CS₂ and mercaptoacetic acid under alkaline conditions:

-

Reagents : Ethanol, KOH, 80°C, 12 hours.

-

Yield : 65% after recrystallization in acetone.

IR spectra confirmed C=O (1690 cm⁻¹) and C–S (1250 cm⁻¹) stretches, validating the thiazolidinone structure.

Green Chemistry Approaches

Solvent-Free Microwave-Assisted Synthesis

A 2024 protocol utilized microwave irradiation to accelerate the reaction between thiosemicarbazide and phenylpyruvic acid :

One-Pot Multicomponent Reactions

A three-component reaction involving 3-phenylpropanoic acid , thiourea , and chloroacetic acid in aqueous ethanol achieved a 78% yield:

-

Step 1 : Formation of the Schiff base intermediate at 60°C.

-

Step 2 : Cyclization with chloroacetic acid at reflux (4 hours).

This method eliminates toxic CS₂, aligning with green chemistry principles.

Catalytic Methods

Transition Metal-Catalyzed Synthesis

Palladium-catalyzed cross-coupling was explored for introducing the phenyl group post-cyclization:

Enzyme-Mediated Synthesis

Lipase B from Candida antarctica (CAL-B) enabled a stereoselective synthesis at 37°C:

-

Substrates : Thiazolidinone ester and phenylpropanoic acid.

-

Yield : 58% with 88% enantiomeric excess (ee).

This method is promising for chiral synthesis but requires optimization for higher yields.

Comparative Analysis of Methods

Table 1 : Key Parameters of Synthesis Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Catalyst |

|---|---|---|---|---|

| Benzaldehyde cyclization | 72 | 80 | 8 | Na₂S |

| Microwave-assisted | 85 | 100 | 0.25 | None |

| One-pot multicomponent | 78 | 60–80 | 4 | HCl |

| Palladium-catalyzed | 62 | 110 | 24 | Pd(PPh₃)₄ |

| Enzymatic | 58 | 37 | 48 | CAL-B |

Challenges and Optimization Strategies

-

Byproduct Management :

-

Purification :

-

Scalability :

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The molecular docking studies have identified key interactions with amino acid residues in the enzyme’s active site, contributing to its inhibitory activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituents attached to the rhodanine core and the aromatic/heterocyclic moieties. Key examples include:

Physicochemical Properties

Key physicochemical parameters of analogs (Table 1):

Table 1. Comparative Physicochemical Data

- Melting Points : Higher melting points (e.g., 254–261°C for compound 8 ) correlate with increased crystallinity due to bulky tert-butyl groups, whereas the target compound’s phenyl group may reduce melting point compared to polar derivatives like 3d.

- Spectral Data: All analogs show IR peaks for C=O (1702–1706 cm⁻¹) and C=S (758 cm⁻¹) . The target compound’s phenylpropanoic acid moiety would exhibit additional C-OH (≈3400 cm⁻¹) and aromatic C-H (≈3000 cm⁻¹) stretches.

Biological Activity

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid, also known as a thiazolidinone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique thiazolidinone structure, which contributes to its pharmacological properties. Research has indicated potential applications in cancer therapy, antimicrobial activity, and anti-inflammatory effects.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 305.37 g/mol. The structural representation includes a thiazolidinone core with a phenylpropanoic acid moiety.

Biological Activities

The biological activities of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study:

A study conducted by researchers at [insert institution] found that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates, respectively.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 40 |

| HCT116 (Colon) | 20 | 35 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains. In vitro assays revealed that it possesses significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

A study published in the Journal of Antimicrobial Chemotherapy reported the following minimum inhibitory concentrations (MIC) for selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preclinical studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases.

Mechanism of Action:

The anti-inflammatory activity is thought to result from the modulation of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

Q & A

Basic: What are the established synthetic routes for 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid, and how can reaction yields be optimized?

Methodological Answer:

The compound is synthesized via rhodanine-based condensation reactions. A typical protocol involves reacting 3-phenylpropanoic acid derivatives with rhodanine (2-thioxothiazolidin-4-one) under acidic or basic conditions. For example, a 48% yield was achieved by refluxing equimolar reactants in ethanol with catalytic acetic acid, followed by recrystallization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate imine formation.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions.

Characterization via FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (δ 7.2–7.5 ppm for aromatic protons) is critical for purity assessment .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks should be prioritized?

Methodological Answer:

- FT-IR : Confirm the presence of the thioxo group (C=S stretch at ~1250 cm⁻¹) and carbonyl groups (C=O at ~1702 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm) and the propanoic acid backbone (δ 2.5–3.5 ppm for CH₂ groups) are diagnostic. The thiazolidinone ring carbons appear at δ 170–180 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) to confirm molecular weight.

Advanced: How can X-ray crystallography resolve structural ambiguities in rhodanine derivatives like this compound?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. Key steps include:

- Crystal growth : Slow evaporation of saturated solutions in DMSO/water mixtures.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Software tools : SHELXL for refinement (torsion angle restraints for flexible side chains) and ORTEP-3 for graphical representation of thermal ellipsoids .

For example, the crystal structure of 3-phenylrhodanine (a related compound) revealed planarity in the thiazolidinone ring, critical for π-π stacking interactions in biological systems .

Advanced: How can researchers analyze structure-activity relationships (SAR) for this compound’s antidiabetic or antimicrobial activity?

Methodological Answer:

- Bioassay design : Test against target enzymes (e.g., α-glucosidase for antidiabetic activity) at varying concentrations (1–100 µM) with positive controls (e.g., acarbose) .

- SAR parameters :

- Substituent effects : Compare analogues with electron-withdrawing (e.g., -NO₂) vs. donating (-OCH₃) groups on the phenyl ring.

- Stereochemistry : Enantioselective synthesis (e.g., chiral HPLC) to isolate (R)- and (S)-forms for activity comparison.

- Computational docking : Use AutoDock Vina to model interactions with PPARγ (a diabetes target), focusing on hydrogen bonding with the thioxo group .

Advanced: How should researchers address contradictions in reported biological activity data for rhodanine derivatives?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .

- Purity validation : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity.

- Meta-analysis : Cross-reference data from multiple studies (e.g., IC₅₀ values against α-amylase) to identify trends .

Advanced: What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET prediction : Use SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration.

- Molecular dynamics (MD) : GROMACS for simulating ligand-receptor stability (e.g., PPARγ binding over 100 ns trajectories) .

- QSAR models : Build regression models using descriptors like topological polar surface area (TPSA) to predict solubility.

Advanced: How can crystallographic software (e.g., SHELX, WinGX) resolve twinning or disorder in the crystal structure?

Methodological Answer:

- Twinning detection : Use CELL_NOW or ROTAX in WinGX to identify twin laws .

- Disorder modeling : In SHELXL, apply PART instructions and isotropic displacement parameters (Uiso) for overlapping atoms .

- Validation : Check R-factor convergence (target: R1 < 0.05) and PLATON’s ADDSYM for missed symmetry .

Advanced: What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

Methodological Answer:

- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium salt.

- Co-solvent systems : Use PEG-400/water mixtures (70:30 v/v) for intravenous administration.

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.